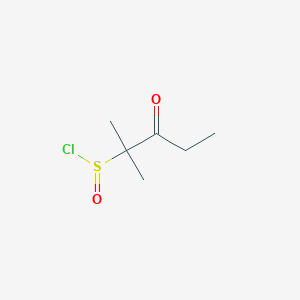
2-Pentanesulfinyl chloride, 2-methyl-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanesulfinyl chloride, 2-methyl-3-oxo- is an organosulfur compound with a complex structure that includes a sulfinyl chloride group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- typically involves the reaction of a suitable precursor with sulfuryl chloride or thionyl chloride. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. For example, the reaction might be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Pentanesulfinyl chloride, 2-methyl-3-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl chloride group to a sulfide.
Substitution: The sulfinyl chloride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl chlorides, while substitution reactions can produce a variety of sulfinyl derivatives.
Scientific Research Applications
2-Pentanesulfinyl chloride, 2-methyl-3-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Pentanesulfinyl chloride, 2-methyl-3-oxo- exerts its effects involves the reactivity of the sulfinyl chloride group. This group can act as an electrophile, reacting with nucleophiles to form new bonds. The ketone group also plays a role in the compound’s reactivity, participating in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Another organosulfur compound with a sulfonyl chloride group.
Tosyl chloride: Contains a toluenesulfonyl group and is used in similar substitution reactions.
Thionyl chloride: Used as a reagent in the synthesis of sulfinyl chlorides.
Uniqueness
2-Pentanesulfinyl chloride, 2-methyl-3-oxo- is unique due to the presence of both a sulfinyl chloride group and a ketone group, which confer distinct reactivity and potential applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
61434-22-8 |
|---|---|
Molecular Formula |
C6H11ClO2S |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
2-methyl-3-oxopentane-2-sulfinyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-4-5(8)6(2,3)10(7)9/h4H2,1-3H3 |
InChI Key |
DWRMIOACVPGWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)(C)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















